PD-118057

Catalog No.
S538758
CAS No.
313674-97-4
M.F
C21H17Cl2NO2
M. Wt
386.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD-118057

CAS Number

313674-97-4

Product Name

PD-118057

IUPAC Name

2-[4-[2-(3,4-dichlorophenyl)ethyl]anilino]benzoic acid

Molecular Formula

C21H17Cl2NO2

Molecular Weight

386.3 g/mol

InChI

InChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26)

InChI Key

ZCQOSCDABPVAFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

2-(4-(2-(3,4-dichlorophenyl)ethyl)phenylamino)benzoic acid, PD 118057, PD-118057, PD118057

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl

Description

The exact mass of the compound 2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid is 385.0636 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiarrhythmic Properties in Cardiac Research

    Cell Preparation: Isolate cardiomyocytes or express hERG channels in cell lines.

    Voltage Clamp: Apply voltage steps to activate hERG currents and record the response.

    Drug Application: Administer PD-118057 at various concentrations.

    Data Analysis: Quantify changes in hERG current amplitude, kinetics, and voltage dependence.

Results and Outcomes:

Application in Induced Pluripotent Stem Cell (iPSC) Research

Specific Scientific Field: Stem cell biology and cardiac regeneration.

Summary of Application: PD-118057 has been explored in iPSC-derived cardiomyocytes (iPSC-CMs) to address arrhythmogenic disorders, such as long QT syndrome type 2 (LQTS2).

Experimental Procedures:

    iPSC Culture and Differentiation: Generate iPSCs from patient samples and differentiate them into cardiomyocytes.

    Electrophysiological Recordings: Use patch-clamp techniques to record action potentials (APs) from iPSC-CMs.

    Drug Testing: Apply PD-118057 to iPSC-CMs and assess its impact on AP duration (APD) and arrhythmia susceptibility.

Results and Outcomes:

Anticancer Research

Experimental Procedures:
Results and Outcomes:

Neuroprotective Effects in Neurodegenerative Diseases

Experimental Procedures:
Results and Outcomes:

PD-118057 is a synthetic compound classified as a human ether-a-go-go-related gene (hERG) potassium channel activator. Its chemical structure is represented as 2-(4-[2-(3,4-dichloro-phenyl)-ethyl]-phenylamino)-benzoic acid. This compound is notable for its ability to enhance the peak amplitude of the hERG tail current in a dose-dependent manner, making it a significant focus in pharmacological studies related to cardiac repolarization and arrhythmias .

The primary biological activity of PD-118057 is its effect on hERG channels. It enhances K+ conductance and shifts the half-point of hERG channel inactivation by +19 mV. Notably, PD-118057 increases the peak outward current amplitude by 136%, while showing no significant impact on sodium (I_Na), calcium (I_Ca), or other potassium currents (I_K1, I_Ks) . This compound has been shown to shorten action potential duration and QT interval in cardiac tissues, effectively preventing QT prolongation induced by other agents like dofetilide .

The synthesis of PD-118057 typically involves:

  • Starting Material: L-tyrosine amide.
  • Reaction Conditions: The compound undergoes nucleophilic substitution with phenethyl bromide or 1-bromo-3-phenylpropane at elevated temperatures (e.g., 65 °C) for a specified duration (often 24 hours) to yield the final product .
  • Purification: Following synthesis, PD-118057 is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a purity level of ≥98% .

PD-118057 has potential applications in:

  • Cardiac Research: It serves as a tool for studying cardiac repolarization mechanisms and arrhythmias due to its selective activation of hERG channels.
  • Pharmacological Studies: The compound is utilized in screening assays for drug-induced cardiac effects and understanding the pharmacodynamics of hERG channel modulators .

Interaction studies have identified that PD-118057 binds within the hERG channel's pore domain, particularly interacting with residues such as F619 and L646. This binding reduces channel inactivation and enhances the likelihood of the channel remaining open during depolarization events . These interactions are critical for understanding how PD-118057 modulates hERG activity and its potential therapeutic implications.

PD-118057 shares structural and functional similarities with several other compounds that also target hERG channels. Below are some notable compounds along with their unique characteristics:

Compound NameStructure/FunctionalityUniqueness
PD-307243Enhances hERG currents by slowing deactivation and inactivationMore potent than PD-118057 in certain conditions
NS1643Activates hERG channels but with different binding kineticsDifferent mechanism of action compared to PD-118057
ICA-105574Another hERG activator that affects cardiac action potentialDistinct structural features influencing efficacy
RPR260243Potent activator of hERG channelsUsed primarily in arrhythmia research

PD-118057's unique ability to selectively enhance hERG channel activity without significantly affecting other ion currents sets it apart from these similar compounds, making it an important candidate for further pharmacological exploration .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

385.0636342 g/mol

Monoisotopic Mass

385.0636342 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

PD-118057

Dates

Modify: 2023-08-15
1: Mao H, Lu X, Karush JM, Huang X, Yang X, Ba Y, Wang Y, Liu N, Zhou J, Lian J. Pharmacologic Approach to Defective Protein Trafficking in the E637K-hERG Mutant with PD-118057 and Thapsigargin. PLoS One. 2013 Jun 19;8(6):e65481. doi: 10.1371/journal.pone.0065481. Print 2013. PubMed PMID: 23840331; PubMed Central PMCID: PMC3686757.
2: Perry M, Sachse FB, Abbruzzese J, Sanguinetti MC. PD-118057 contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance. Proc Natl Acad Sci U S A. 2009 Nov 24;106(47):20075-80. doi: 10.1073/pnas.0906597106. Epub 2009 Nov 5. PubMed PMID: 19892732; PubMed Central PMCID: PMC2785294.
3: Wu W, Sachse FB, Gardner A, Sanguinetti MC. Stoichiometry of altered hERG1 channel gating by small molecule activators. J Gen Physiol. 2014 Apr;143(4):499-512. doi: 10.1085/jgp.201311038. Epub 2014 Mar 17. PubMed PMID: 24638994; PubMed Central PMCID: PMC3971662.
4: Zhou J, Augelli-Szafran CE, Bradley JA, Chen X, Koci BJ, Volberg WA, Sun Z, Cordes JS. Novel potent human ether-a-go-go-related gene (hERG) potassium channel enhancers and their in vitro antiarrhythmic activity. Mol Pharmacol. 2005 Sep;68(3):876-84. Epub 2005 Jun 23. PubMed PMID: 15976038.
5: Patel C, Antzelevitch C. Cellular basis for arrhythmogenesis in an experimental model of the SQT1 form of the short QT syndrome. Heart Rhythm. 2008 Apr;5(4):585-90. doi: 10.1016/j.hrthm.2008.01.022. Epub 2008 Jan 29. PubMed PMID: 18362027; PubMed Central PMCID: PMC2361425.
6: Nof E, Burashnikov A, Antzelevitch C. Cellular basis for atrial fibrillation in an experimental model of short QT1: implications for a pharmacological approach to therapy. Heart Rhythm. 2010;7(2):251-7. doi: 10.1016/j.hrthm.2009.10.017. Epub 2009 Oct 17. PubMed PMID: 20042373; PubMed Central PMCID: PMC2826201.
7: Yeung SY, Greenwood IA. Pharmacological and biophysical isolation of K+ currents encoded by ether-à-go-go-related genes in murine hepatic portal vein smooth muscle cells. Am J Physiol Cell Physiol. 2007 Jan;292(1):C468-76. Epub 2006 Jul 26. PubMed PMID: 16870833.
8: Grunnet M, Abbruzzese J, Sachse FB, Sanguinetti MC. Molecular determinants of human ether-à-go-go-related gene 1 (hERG1) K+ channel activation by NS1643. Mol Pharmacol. 2011 Jan;79(1):1-9. doi: 10.1124/mol.110.067728. Epub 2010 Sep 27. PubMed PMID: 20876384; PubMed Central PMCID: PMC3014275.

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